molecular formula C10H10F2 B1629584 1-(2,2-Difluorocyclopropyl)-4-methylbenzene CAS No. 54672-44-5

1-(2,2-Difluorocyclopropyl)-4-methylbenzene

Cat. No.: B1629584
CAS No.: 54672-44-5
M. Wt: 168.18 g/mol
InChI Key: VCYGRUJYOJHIQL-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-4-methylbenzene is an organic compound that features a cyclopropyl ring substituted with two fluorine atoms and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method is the reaction of 4-methylstyrene with difluorocarbene generated in situ from difluoromethyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide . The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluorocyclopropyl)-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The compound can undergo nucleophilic attack at the cyclopropyl ring, leading to ring-opening reactions that form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluorocyclopropyl)-4-chlorobenzene
  • 1-(2,2-Difluorocyclopropyl)-4-nitrobenzene
  • 1-(2,2-Difluorocyclopropyl)-4-methoxybenzene

Uniqueness

1-(2,2-Difluorocyclopropyl)-4-methylbenzene is unique due to the presence of both a difluorocyclopropyl group and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in synthetic chemistry and materials science .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYGRUJYOJHIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649108
Record name 1-(2,2-Difluorocyclopropyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-44-5
Record name 1-(2,2-Difluorocyclopropyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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